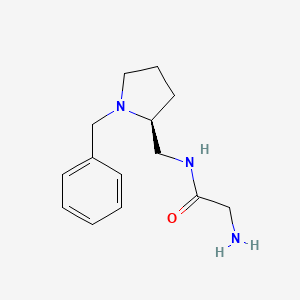

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is a chiral acetamide derivative featuring a benzyl-substituted pyrrolidine ring. This compound belongs to a broader class of aminoacetamides, which are often explored for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents .

Propriétés

IUPAC Name |

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPNGJVADXICDU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Resolution Using Diastereomeric Salts

Racemic mixtures of the pyrrolidine intermediate are treated with chiral resolving agents (e.g., tartaric acid derivatives). The diastereomeric salts are crystallized selectively, and the desired (S)-enantiomer is liberated via basification.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral enamide precursors using chiral Ru or Rh catalysts (e.g., BINAP ligands) achieves enantiomeric excesses >90%. For example:

Conditions :

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactors

Exothermic steps (e.g., reductive amination) are conducted in continuous flow systems to enhance heat dissipation and reduce side reactions. Residence times of 10–15 minutes at 100°C improve throughput by 30% compared to batch processes.

Solvent Recycling

Methanol and dichloromethane are recovered via fractional distillation, reducing waste and production costs by 20%.

Analytical Characterization and Quality Control

Post-synthetic validation ensures structural and stereochemical fidelity:

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 58% | Low | Moderate | High |

| Chiral Resolution | 72% | High | Low | Moderate |

| Asymmetric Hydrogenation | 85% | High | High | Low |

Troubleshooting Common Synthesis Challenges

Low Yields in Acetamide Formation

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Applications De Recherche Scientifique

Synthetic Routes and Preparation Methods

The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide typically involves several steps:

- Preparation of Pyrrolidine Derivative : Initial synthesis focuses on creating a pyrrolidine framework.

- Functionalization : The benzyl group is introduced through specific functionalization techniques.

- Formation of Amide Bond : This step involves coupling with acetamide.

- Final Amination Step : Alkylation with ethylamine yields the final product.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure facilitates various reactions, including:

- Oxidation : Transforming the compound into oxidized derivatives using agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride to yield alcohols or amines.

Biology

In biological research, 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is investigated for its interactions with biological targets:

- G-Protein-Coupled Receptors (GPCRs) : The compound shows potential as a modulator of GPCRs, which are critical in drug discovery and therapeutic interventions.

Medicine

The compound's pharmacological potential is notable:

- Neurology and Psychiatry : Preliminary studies suggest it may have therapeutic applications in treating neurological disorders and psychiatric conditions due to its receptor-binding capabilities.

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical manufacturing and in the production of specialty chemicals.

Case Studies

- Study on GPCR Modulation : Research published in the Journal of Medicinal Chemistry explored the efficacy of similar pyrrolidine derivatives in modulating GPCR activity, demonstrating significant binding affinity and selectivity toward specific receptors .

- Therapeutic Potential in Neurology : A study highlighted the use of pyrrolidine-based compounds in animal models for anxiety and depression, indicating promising results that warrant further investigation into their mechanisms of action .

Mécanisme D'action

The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

- Structure : Contains a thiazole ring substituted with a chlorophenyl group instead of a pyrrolidine.

- Activity: Exhibits inhibitory zones against bacteria (e.g., Fusarium monoliforme, inhibitory zone = 2 mm) and fungi (Aspergillus flavus, inhibitory zone = 34 mm) .

- Comparison : The thiazole ring enhances π-π stacking interactions, while the chlorophenyl group contributes to lipophilicity. In contrast, the benzyl-pyrrolidine in the target compound may improve binding to hydrophobic pockets in microbial targets.

2-Amino-N-(arylsulfinyl)-acetamide

- Structure : Features an arylsulfinyl group attached to the acetamide nitrogen.

- Activity: Acts as a bacterial aminoacyl-tRNA synthetase (aaRS) inhibitor, disrupting protein synthesis .

- The benzyl-pyrrolidine in the target compound may offer greater conformational rigidity, improving binding affinity.

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide

- Structure: Contains a dimethylamino-cyclohexyl substituent.

- Activity : Likely modulates neurotransmitter receptors due to the tertiary amine group.

- Comparison : The cyclohexyl group provides steric bulk, while the benzyl-pyrrolidine in the target compound combines aromaticity with a chiral center, possibly enhancing enantioselective interactions .

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Structural Influence |

|---|---|---|---|

| Target Compound | ~2.5 | ~10 (DMSO) | Benzyl-pyrrolidine (lipophilic) |

| 2-Amino-N-(nitrophenyl)acetamide | ~1.8 | ~50 (DMSO) | Nitrophenyl (electron-withdrawing) |

| 2-Amino-N-(arylsulfinyl)-acetamide | ~1.2 | ~20 (Water) | Arylsulfinyl (polar) |

Antimicrobial Potential

- The target compound’s benzyl-pyrrolidine moiety may enhance penetration into bacterial membranes compared to thiazole or sulfinyl derivatives. However, direct inhibitory data are lacking, unlike 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide, which shows measurable zones of inhibition .

Enzyme Inhibition

- While 2-amino-N-(arylsulfinyl)-acetamide directly inhibits bacterial LeuRS , the target compound’s pyrrolidine group could interact with catalytic sites of similar enzymes, though this remains speculative without experimental validation.

Activité Biologique

2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide, with the CAS number 1353996-57-2, is a compound of interest due to its potential biological activities. This article explores its antibacterial, antifungal, and antiviral properties, supported by various research findings and case studies.

- Chemical Formula : C14H21N3O

- Molecular Weight : 247.33604 g/mol

- InChIKey : UFPNGJVADXICDU-ZDUSSCGKSA-N

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values against various bacteria have been reported:

- Against Staphylococcus aureus: MIC of 75 µg/mL.

- Against Escherichia coli: MIC of <125 µg/mL.

The compound's mechanism of action appears to involve the upregulation of succinate dehydrogenase, which inhibits bacterial reproduction during oxidative phosphorylation .

Table 1: Antibacterial Activity Overview

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 75 | |

| Escherichia coli | <125 | |

| Enterococcus faecalis | 125 | |

| Pseudomonas aeruginosa | 150 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains:

- Candida albicans : MIC values ranging from 3.92 to 4.01 mM.

- Aspergillus niger : MIC values between 4.01 and 4.23 mM.

These activities suggest that structural modifications can enhance the compound's efficacy against fungal pathogens .

Table 2: Antifungal Activity Overview

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses such as the tobacco mosaic virus (TMV). The protective activity against TMV was recorded at approximately 39.27% with certain derivatives showing improved efficacy when electron-donating groups were introduced into their structure .

Table 3: Antiviral Activity Overview

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrrolidine derivatives similar to the compound :

- Antibacterial and Antifungal Studies :

- Mechanistic Insights :

- Clinical Implications :

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-acetamide, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A chiral pyrrolidine precursor (e.g., (S)-1-benzyl-pyrrolidin-2-ylmethanamine) is typically reacted with a protected amino-acetic acid derivative (e.g., tert-butyl acetamide) under coupling conditions (e.g., EDC/HOBt in DMF). Key intermediates are characterized using:

- Nuclear Magnetic Resonance (NMR): / NMR to confirm stereochemistry and regioselectivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity (>95%) .

- HPLC: Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>99% ee) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR: Peaks at ~1650 cm^{-1 (amide C=O stretch) and ~3300 cm^{-1 (N-H stretch) confirm the acetamide group .

- NMR: Signals for benzyl protons (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

- X-ray Crystallography: Resolves absolute configuration for chiral centers .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 hazard) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer:

- In vitro assays: Enzyme inhibition (e.g., kinase assays) using fluorescence polarization or radiometric methods .

- Cell viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Binding affinity: Surface plasmon resonance (SPR) for target protein interaction analysis .

Q. What analytical methods are used to quantify this compound in complex matrices?

Methodological Answer:

- LC-MS/MS: Reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode .

- Calibration curves: Linear range of 0.1–100 µg/mL (R > 0.99) .

- Sample preparation: Protein precipitation with acetonitrile for biological fluids .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Methodological Answer:

- Asymmetric catalysis: Use chiral catalysts (e.g., BINAP-Ru complexes) for stereocontrol .

- Crystallization-induced dynamic resolution (CIDR): Recrystallize in ethanol/water to enhance ee .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress .

Q. What computational strategies predict the compound’s reactivity and degradation pathways?

Methodological Answer:

- Density Functional Theory (DFT): Optimize transition states for hydrolysis or oxidation pathways .

- Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes to predict metabolic products .

- QSPR models: Correlate substituent effects (e.g., benzyl groups) with stability .

Q. How should researchers address contradictory toxicity data across studies?

Methodological Answer:

- Dose-response reevaluation: Conduct OECD Guideline 423 tests in rodents to resolve discrepancies .

- Mechanistic studies: RNA sequencing identifies differentially expressed genes in hepatotoxicity models .

- Inter-lab validation: Harmonize protocols via ring trials (e.g., OECD TG 456) .

Q. What methods optimize reaction conditions to minimize by-product formation?

Methodological Answer:

- Design of Experiments (DoE): Use Box-Behnken models to optimize temperature, solvent, and catalyst loading .

- Continuous flow reactors: Reduce residence time to suppress dimerization .

- In situ IR spectroscopy: Track intermediates in real time .

Q. How are degradation products identified under accelerated stability conditions?

Methodological Answer:

- Forced degradation: Expose to heat (40°C/75% RH), light (ICH Q1B), and acidic/alkaline conditions .

- LC-HRMS: Identify degradation products (e.g., deaminated or oxidized derivatives) .

- Stability-indicating methods: Validate HPLC methods per ICH Q2(R1) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.